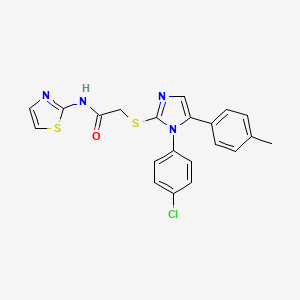![molecular formula C14H8ClNO2 B2707873 2-Chloro-5H-dibenzo[b,e]azepine-6,11-dione CAS No. 786-87-8](/img/structure/B2707873.png)
2-Chloro-5H-dibenzo[b,e]azepine-6,11-dione
描述
2-Chloro-5H-dibenzo[b,e]azepine-6,11-dione is a chemical compound with the molecular formula C14H8ClNO2 and a molecular weight of 257.67 g/mol . This compound is part of the dibenzoazepine family, which is known for its tricyclic structure. It is used primarily in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Chloro-5H-dibenzo[b,e]azepine-6,11-dione involves the chlorination of 5H-dibenzo[b,e]azepine-6,11-dione. In this process, 1.0 g of 5H-dibenzo[b,e]azepine-6,11-dione is dissolved in 50 ml of acetic acid, and chlorine gas is bubbled into the reaction mixture until it is saturated. The temperature of the reaction mixture increases to 38°C during this process .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize the formation of by-products.
化学反应分析
Types of Reactions
2-Chloro-5H-dibenzo[b,e]azepine-6,11-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to form reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
科学研究应用
2-Chloro-5H-dibenzo[b,e]azepine-6,11-dione has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Chloro-5H-dibenzo[b,e]azepine-6,11-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
5H-Dibenzo[b,e]azepine-6,11-dione: The parent compound without the chlorine substitution.
2,11-Dichloro-5,11-dihydro-5-methyl-6H-dibenzo[b,e]azepin-6-one: A similar compound with additional chlorine and methyl substitutions.
5,10-Dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one: A related compound with a diazepine ring.
Uniqueness
2-Chloro-5H-dibenzo[b,e]azepine-6,11-dione is unique due to its specific chlorine substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific research and industrial applications.
属性
IUPAC Name |
2-chloro-5H-benzo[c][1]benzazepine-6,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2/c15-8-5-6-12-11(7-8)13(17)9-3-1-2-4-10(9)14(18)16-12/h1-7H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGPCAFRFQCHSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3)Cl)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
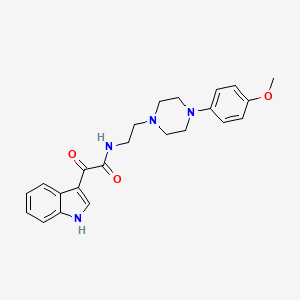
![1-Methyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine;hydrochloride](/img/structure/B2707791.png)
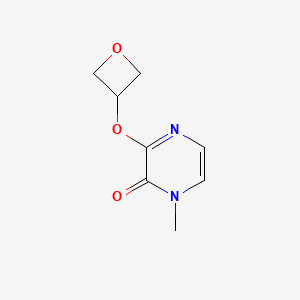
![4-Piperidineacetic acid, 1-[3-(2-methylphenyl)-1-oxobutyl]-](/img/structure/B2707793.png)
![2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2707795.png)
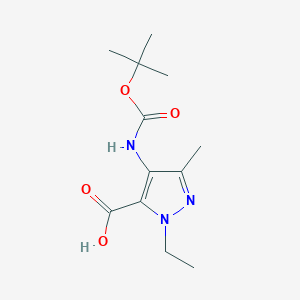
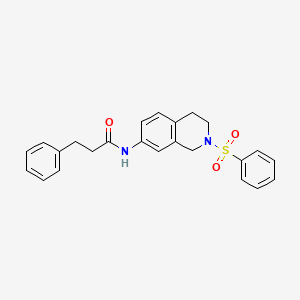

![3-benzyl-2-((2,4-dichlorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2707800.png)
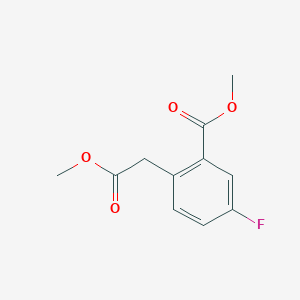
![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2707805.png)
![3-Methoxy-2-[(2-methylcyclopropyl)methyl]-3-oxopropanoic acid](/img/structure/B2707806.png)
![3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride](/img/new.no-structure.jpg)
